5-iodo-1,3-dihydro-2-benzofuran
Description
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Properties
CAS No. |
1260655-75-1 |
|---|---|
Molecular Formula |
C8H7IO |
Molecular Weight |
246 |
Purity |
95 |
Origin of Product |
United States |
The 1,3 Dihydro 2 Benzofuran Scaffold: a Privileged Structure in Chemistry
The 1,3-dihydro-2-benzofuran, also known as phthalan (B41614), is a bicyclic ether. matrix-fine-chemicals.com This structural motif is a core component in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities. acs.orgnih.gov Its prevalence in medicinally relevant molecules has led to it being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.
The significance of the 1,3-dihydro-2-benzofuran scaffold is underscored by its presence in various approved drugs and clinical candidates. nih.gov For instance, derivatives of this scaffold have been investigated for their potential as potent and selective agonists for the cannabinoid receptor 2 (CB2), a target for the treatment of neuropathic pain. nih.gov The rigid, three-dimensional structure of the dihydrobenzofuran ring system provides a well-defined orientation for appended functional groups, allowing for precise interactions with biological macromolecules. This inherent structural characteristic makes it an attractive starting point for the design and synthesis of new therapeutic agents. acs.orgnih.gov
The Impact of Iodination on Chemical Properties and Synthetic Utility
Halogenation, the introduction of one or more halogen atoms into a molecule, is a fundamental strategy in organic synthesis to modulate the chemical and physical properties of a compound. mdpi.com Iodine, in particular, offers a unique set of characteristics that make it a valuable element in the synthetic chemist's toolbox. mdpi.comresearchgate.netresearchgate.net
The introduction of an iodine atom onto the 1,3-dihydro-2-benzofuran scaffold at the 5-position significantly alters its reactivity. The carbon-iodine bond is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in various cross-coupling reactions. This reactivity is central to the utility of 5-iodo-1,3-dihydro-2-benzofuran as a synthetic intermediate. Furthermore, the presence of the iodine atom can influence the molecule's electronic properties and lipophilicity, which can be crucial for its biological activity and pharmacokinetic profile.
Iodine itself is a versatile reagent in organic synthesis, acting as a mild Lewis acid and an oxidizing agent under specific conditions. researchgate.netresearchgate.net This dual reactivity allows for a broad range of chemical transformations. researchgate.net The iodination of organic compounds is a key step in the synthesis of many biologically active molecules. mdpi.com
A Versatile Intermediate for Chemical Innovation
Strategies for the Construction of the 1,3-Dihydro-2-benzofuran Core
The 1,3-dihydro-2-benzofuran, also known as phthalan (B41614), is the central scaffold of the target molecule. Its synthesis can be achieved through various routes, primarily involving the formation of the five-membered ether ring fused to the benzene (B151609) ring.
Intramolecular cyclization is a common and effective strategy for forming the dihydrobenzofuran ring system. These methods typically involve the formation of a carbon-oxygen bond from a suitably functionalized benzene precursor.
One prevalent method starts from o-xylene (B151617). The methyl groups of o-xylene can be subjected to free-radical bromination to yield o-xylylene (B1219910) dibromide. wikipedia.org This dihalide can then undergo a cyclization reaction with a hydroxide (B78521) source or by reaction with silver(I) oxide to form the ether linkage, yielding 1,3-dihydro-2-benzofuran.
Another powerful intramolecular approach is the cyclization of 2-(halomethyl)benzyl alcohols or their derivatives. For instance, 2-(hydroxymethyl)benzyl alcohol can be converted to a more reactive species, such as 2-(bromomethyl)benzyl alcohol, which can then cyclize under basic conditions to furnish the dihydrobenzofuran ring. A related strategy involves the reductive cyclization of 2-carboxybenzaldehydes.
Furthermore, base-promoted intramolecular cyclization of substrates like o-bromobenzylketones can lead to the formation of substituted benzofurans, and similar principles can be applied to achieve the dihydro- variant. chemicalbook.com Enantiopure 2,3-dihydrobenzofurans have also been synthesized through methods combining biocatalytic reductions with subsequent chemical intramolecular cyclizations, highlighting the versatility of this approach.
Table 1: Examples of Intramolecular Cyclization for Dihydrobenzofuran Core Synthesis
| Precursor | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| o-Xylylene dibromide | Ag₂O, Heat | 1,3-Dihydro-2-benzofuran | wikipedia.org |
| 2-(Hydroxymethyl)phenyl-methanol | Acid or Base Catalyst | 1,3-Dihydro-2-benzofuran | General Knowledge |
| o-Bromobenzylketones | Base (e.g., K₂CO₃) | Substituted Benzofurans | chemicalbook.com |
Ring-closing reactions, particularly olefin metathesis, provide a modern and efficient route to unsaturated and saturated heterocyclic systems.
Ring-Closing Metathesis (RCM) has been successfully employed to synthesize substituted benzofurans and, by extension, their dihydro- counterparts. A typical precursor for this reaction is a 1-allyl-2-allyloxybenzene derivative. In the presence of a ruthenium catalyst, such as a Grubbs-type catalyst, the two allyl groups undergo a metathesis reaction, closing the ring and eliminating ethylene (B1197577) gas to form a dihydrobenzofuran. This method is noted for its tolerance of various functional groups.
Another significant ring-closing strategy is the palladium-catalyzed annulation of 1,3-dienes by o-iodoaryl acetates. This process is believed to occur via oxidative addition of the aryl iodide to a Pd(0) complex, followed by insertion of the diene, intramolecular coordination of the phenolic oxygen, and subsequent reductive elimination to form the dihydrobenzofuran ring and regenerate the catalyst.
Table 2: Examples of Ring-Closing Reactions for Dihydrobenzofuran Formation
| Precursor Type | Catalyst / Reagents | Reaction Type | Product | Reference |
|---|---|---|---|---|
| 1-Allyl-2-allyloxybenzenes | Ruthenium Catalyst (e.g., Grubbs) | Ring-Closing Metathesis | Substituted Dihydrobenzofurans | General RCM |
| o-Iodoaryl acetate (B1210297) & 1,3-Diene | Pd(OAc)₂, PPh₃, Base | Palladium-Catalyzed Annulation | Substituted Dihydrobenzofurans |
Regioselective Iodination Techniques for the 5-Position
Once the 1,3-dihydro-2-benzofuran core is synthesized, the next crucial step is the introduction of an iodine atom at the 5-position. The ether oxygen atom attached to the benzene ring is an activating, ortho-para directing group. This electronic influence makes the positions ortho (4 and 6) and para (5) to the oxygen susceptible to electrophilic attack. The 5-position is often favored due to reduced steric hindrance compared to the ortho positions.
Direct electrophilic iodination is the most straightforward method for this transformation. Iodine itself is the least reactive halogen in electrophilic aromatic substitutions, so an activating catalyst or a more potent iodine source is typically required. lookchem.com
A widely used and effective reagent for the iodination of activated aromatic rings is N-Iodosuccinimide (NIS) . organic-chemistry.orgwikipedia.org The reaction is often catalyzed by a Brønsted acid, such as trifluoroacetic acid (TFA), or a Lewis acid. organic-chemistry.org For substrates similar to 1,3-dihydro-2-benzofuran (i.e., activated aromatic ethers), treatment with NIS in a suitable solvent like acetonitrile, often with catalytic TFA, can provide the mono-iodinated product with high regioselectivity for the para position. organic-chemistry.orgdiva-portal.org Other iodine sources include molecular iodine (I₂) in the presence of an oxidizing agent like hydrogen peroxide or nitric acid, or reagents such as 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). chemsynthesis.comcommonorganicchemistry.com
Table 3: Common Reagent Systems for Electrophilic Iodination of Activated Arenes
| Iodine Source | Activating Agent / Catalyst | Typical Substrates | Reference |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (TFA) | Anisoles, Anilines, Phenols | organic-chemistry.org |
| N-Iodosuccinimide (NIS) | Silver(I) triflimide (AgNTf₂) | Anisoles, Acetanilides | organic-chemistry.org |
| Iodine (I₂) | 30% aq. H₂O₂ | Methoxybenzenes | General Method |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Disulfide catalyst | Anisoles, Acetanilides | commonorganicchemistry.com |
Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of arenes. While extensive research exists for C-H arylation, borylation, and other transformations, direct palladium-catalyzed C-H iodination is also a known process. These reactions can proceed via a variety of mechanisms and may require a directing group to achieve high regioselectivity. For a substrate like 1,3-dihydro-2-benzofuran, which lacks a strong directing group other than the inherent directing ability of the ether oxygen, a non-directed C-H iodination protocol would be required. While palladium-catalyzed iodination of unactivated alkenes has been reported, specific, high-yield methods for the direct Pd-catalyzed C-H iodination of simple aromatic ethers at the para position are less common than electrophilic substitution methods. commonorganicchemistry.com
Hypervalent iodine compounds are versatile reagents in organic synthesis, often acting as mild and environmentally friendly oxidants. chemicalbook.comorganic-chemistry.org In the context of iodination, a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA) or [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent), can be used in combination with an iodine source like I₂ or an iodide salt (e.g., KI).
In these systems, the hypervalent iodine reagent is not the source of the iodine atom itself but acts as an oxidant to generate a highly electrophilic iodinating species in situ (e.g., I⁺ or its equivalent). This "I⁺" species can then effect the electrophilic substitution on the activated aromatic ring. This approach can offer mild reaction conditions and high efficiency. The regioselectivity would still be governed by the directing effect of the substrate's ether oxygen, favoring the 5-position.
Multi-Step Synthesis Pathways from Established Precursors
The construction of this compound typically involves the initial synthesis of a suitably substituted phenolic precursor followed by a cyclization reaction to form the dihydrofuran ring. A logical and common pathway starts from 4-iodophenol (B32979), leveraging well-established organic reactions.
A plausible multi-step synthesis initiates with the allylation of a starting phenol. For the target molecule, 4-iodophenol serves as the ideal precursor. This is followed by a Claisen rearrangement to position the allyl group ortho to the hydroxyl group, setting the stage for the final ring-closing reaction.
Step 1: Allylation of 4-Iodophenol
The synthesis begins with the Williamson ether synthesis. 4-Iodophenol is treated with an allyl halide, such as allyl bromide, in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent like acetone (B3395972) or acetonitrile. This reaction yields 1-(allyloxy)-4-iodobenzene.
Step 2: Claisen Rearrangement
The resulting allyl ether undergoes a thermal Claisen rearrangement. Heating 1-(allyloxy)-4-iodobenzene, typically without a solvent or in a high-boiling solvent, causes the allyl group to migrate from the oxygen atom to the ortho position on the benzene ring, yielding 2-allyl-4-iodophenol.
Step 3: Cyclization to form the Dihydrobenzofuran Ring
The final step is the intramolecular cyclization of 2-allyl-4-iodophenol. Several methods can be employed for this transformation:
Iodocyclization: A common and effective method involves reacting the 2-allylphenol (B1664045) with molecular iodine (I₂). researchgate.netnih.gov This reaction proceeds through an iodonium (B1229267) ion intermediate, leading to the formation of a 2-(iodomethyl)-5-iodo-2,3-dihydrobenzofuran. Subsequent reduction of the iodomethyl group would be necessary to obtain the target compound.
Palladium-Catalyzed Oxidative Cyclization: Palladium catalysts are widely used for the synthesis of dihydrobenzofuran derivatives. nih.govorganic-chemistry.org An oxidative cyclization of 2-allyl-4-iodophenol using a palladium catalyst in the presence of an oxidant can directly yield this compound.
Parham Cyclialkylation Development: An alternative strategy involves the preparation of 2-(2-bromophenoxy)ethyl chlorides from bromophenols, which then undergo cyclization with magnesium. epa.gov A similar approach could be adapted starting from the corresponding iodinated phenol.
Another versatile, though less direct for this specific target, one-pot synthesis strategy for 2-aryl-5-substituted-2,3-dihydrobenzofurans has been developed from o-nitrotoluenes and aromatic aldehydes, highlighting the diverse synthetic routes available for this class of compounds. nih.gov
Green Chemistry Approaches and Sustainable Synthesis Considerations in Dihydrobenzofuran Annulation
Modern synthetic chemistry places a strong emphasis on sustainability. The synthesis of dihydrobenzofurans has benefited from the development of greener methodologies that reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing more efficient catalytic systems.
Several green approaches have been reported for the annulation of the dihydrobenzofuran ring:
Solvent-Free and Metal-Free Synthesis: A notable green methodology involves the solvent- and metal-free synthesis of chalcogen-containing dihydrobenzofurans using an I₂/DMSO catalytic system. nih.gov This approach avoids the use of toxic metal catalysts and organic solvents, aligning with the principles of green chemistry.
Water as a Reaction Medium: The use of water as a solvent is a cornerstone of green chemistry. The intramolecular iodocyclization of 2-allylphenols can be effectively performed with iodine in water, eliminating the need for organic solvents and additives. researchgate.net This method has been shown to produce 2-iodomethyl-2,3-dihydrobenzofurans in high yields. researchgate.net
Molecular Iodine Catalysis: Molecular iodine itself is considered a green catalyst. It is inexpensive, readily available, and has low toxicity compared to many metal catalysts. Its use in cyclization reactions, such as the synthesis of dihydrobenzofuran-3,3-dicarbonitriles, represents a sustainable approach. nih.govconsensus.apprsc.org
Catalyst and Energy Efficiency: Research has focused on developing highly efficient catalytic systems that can operate under mild conditions. For example, Pd(II)/CuI co-catalyzed coupling and cyclization of 2-iodophenol (B132878) with terminal alkynes has been achieved in water with low catalyst loading. mdpi.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and reduce energy consumption.
The following table summarizes some of the green chemistry approaches applied to the synthesis of dihydrobenzofuran derivatives.
| Green Approach | Catalyst/Reagent | Solvent | Key Features |
| Solvent- and Metal-Free Cyclization | I₂/DMSO | None | Avoids toxic metals and organic solvents. nih.gov |
| Aqueous Iodocyclization | Iodine (I₂) | Water | Utilizes a green solvent; no additives required. researchgate.net |
| Palladium/Copper Co-catalysis | Pd(II)/CuI | Water | Low catalyst loading; reaction in water under air. mdpi.com |
| Nickel-Catalyzed Asymmetric Synthesis | Nickel catalyst | Not specified | Achieves high enantioselectivity in the synthesis of chiral dihydrobenzofurans. rsc.org |
These sustainable approaches not only make the synthesis of dihydrobenzofurans more environmentally benign but also often offer advantages in terms of cost-effectiveness and operational simplicity.
Reactions at the Iodine Substituent
The carbon-iodine bond in this compound is a key site for synthetic modifications, enabling the introduction of various functional groups through several important classes of reactions.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. These reactions are fundamental in the construction of more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound, typically a boronic acid or ester, to form a biaryl linkage. libretexts.orgharvard.edu The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. organic-chemistry.org The general catalytic cycle involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the boronate and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the aryl halide in the oxidative addition step generally follows the trend I > OTf > Br > Cl. libretexts.org
Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate, in the presence of a base. nih.govlibretexts.org The mechanism proceeds through oxidative addition of the aryl iodide to a Pd(0) species, migratory insertion of the alkene into the palladium-aryl bond, and subsequent β-hydride elimination to release the product. libretexts.org
Sonogashira Coupling: This powerful reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. researchgate.netwikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper complexes in the presence of a base, such as an amine. libretexts.org The reaction can often be carried out under mild conditions. wikipedia.org The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) complex formed from the oxidative addition of the aryl iodide. libretexts.org
Nucleophilic Aromatic Substitution Reactions
While aryl iodides are generally less reactive towards nucleophilic aromatic substitution (SNA) than their activated counterparts (e.g., those bearing strong electron-withdrawing groups), these reactions can be induced under specific conditions. The process involves the attack of a nucleophile on the carbon atom bearing the iodine, leading to the formation of a transient Meisenheimer complex, followed by the departure of the iodide leaving group. diva-portal.org The presence of activating groups or the use of strong nucleophiles and forcing conditions can facilitate this transformation.
Halogen-Metal Exchange Reactions and Subsequent Quenching
The iodine atom of this compound can be readily exchanged with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate. This transformation is usually achieved by treatment with an organolithium reagent (like n-butyllithium or tert-butyllithium) or through the formation of a Grignard reagent. nih.gov The rate of halogen-metal exchange is generally faster for iodides compared to bromides and chlorides. princeton.edu These organometallic intermediates can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the 5-position.
| Reagent | Intermediate | Quenching Electrophile | Resulting Functional Group |
| n-BuLi or t-BuLi | 5-Lithio-1,3-dihydro-2-benzofuran | CO₂ | Carboxylic acid |
| DMF | Aldehyde | ||
| R₂CO | Tertiary alcohol | ||
| Mg/THF | 5-(Magnesioiodo)-1,3-dihydro-2-benzofuran | H₂O | Dihydrobenzofuran (protonolysis) |
| I₂ | This compound |
Reactivity of the Dihydrobenzofuran Ring System
The dihydrobenzofuran ring system also possesses sites of reactivity that can be exploited for further functionalization.
Electrophilic and Nucleophilic Reactions of the Aromatic Moiety
The benzene ring of the dihydrobenzofuran system can undergo electrophilic aromatic substitution. The fused dihydrofuran ring acts as an ortho-, para-directing group, influencing the position of incoming electrophiles. Theoretical studies suggest that in benzofuran and its derivatives, the C3 position is often the most susceptible to electrophilic attack due to higher electron density. pixel-online.net However, the specific substitution pattern will depend on the reaction conditions and the nature of the electrophile. Nucleophilic attack on the aromatic ring is less common unless activated by strongly electron-withdrawing groups.
Stereoselective Transformations and Asymmetric Synthesis of Analogues
No public research data is available for the stereoselective transformations or asymmetric synthesis of analogues of this compound.
Derivatization Strategies and Library Synthesis Based on the 5 Iodo 1,3 Dihydro 2 Benzofuran Scaffold
Design Principles for Novel 1,3-Dihydro-2-benzofuran Derivatives
The design of new derivatives based on the 5-iodo-1,3-dihydro-2-benzofuran scaffold is guided by established medicinal chemistry principles aimed at modulating physicochemical properties, biological activity, and target selectivity. The 2,3-dihydrobenzofuran (B1216630) framework contains two prochiral sp³-hybridized carbon atoms, allowing for the introduction of substituents that are positioned outside the plane of the aromatic ring. cnr.it This three-dimensional character is a key feature in designing molecules that can interact with complex biological targets. nih.govnih.gov
Key design strategies focus on three main areas of the molecule:
Modification at the C-5 Position: The iodine atom is the primary site for introducing structural diversity. Its utility in transition-metal-catalyzed cross-coupling reactions allows for the facile introduction of a vast array of substituents. This approach is fundamental to exploring the structure-activity relationship (SAR) associated with this position.
Substitution on the Benzene (B151609) Ring: Introducing additional substituents (e.g., methoxy, chloro, nitro groups) at other available positions on the benzene ring (C-4, C-6, C-7) can modulate the electronic properties of the entire scaffold, influencing its reactivity and potential for intermolecular interactions.
Modification of the Dihydrofuran Ring: Although the core scaffold is specified, derivatization at the C-1 and C-3 positions of the dihydrofuran ring can introduce additional points of diversity and alter the stereochemical and conformational profile of the molecule.
The following table outlines design principles for creating novel derivatives from the this compound scaffold.
| Modification Site | Strategy | Intended Effect | Example Reaction |
| C-5 (Iodo group) | Suzuki Coupling | Introduce aryl or heteroaryl groups | Reaction with various boronic acids |
| Sonogashira Coupling | Introduce alkynyl groups | Reaction with terminal alkynes | |
| Buchwald-Hartwig Amination | Introduce substituted amine functionalities | Reaction with primary or secondary amines | |
| Heck Coupling | Introduce alkenyl groups | Reaction with alkenes | |
| Benzene Ring (C4, C6, C7) | Electrophilic Aromatic Substitution | Introduce electron-withdrawing or -donating groups | Nitration, Halogenation, Friedel-Crafts |
| Dihydrofuran Ring (C1, C3) | Functionalization | Introduce alkyl or functional groups | Ring-opening followed by functionalization and re-cyclization |
These design principles allow chemists to systematically explore the chemical space around the core scaffold to optimize for desired properties.
Diversity-Oriented Synthesis (DOS) and Parallel Synthesis Approaches for Compound Libraries
Diversity-Oriented Synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is essential for discovering new biological probes and drug leads. acs.orgnih.gov The this compound scaffold is an ideal starting point for DOS and parallel synthesis campaigns due to the reactivity of the aryl iodide.
Parallel synthesis enables the rapid creation of a large number of compounds (a "library") in a systematic fashion. By using the this compound as a common intermediate, a library of derivatives can be generated by reacting it with a diverse set of building blocks. acs.orgnih.gov Efficient protocols for creating libraries based on benzofuran (B130515) and 2,3-dihydrobenzofuran scaffolds often utilize commercially available salicylaldehydes, aryl boronic acids or halides, and amines. acs.orgnih.gov
A typical parallel synthesis workflow using the 5-iodo scaffold would involve:
Dispensing the this compound starting material into an array of reaction vessels (e.g., a 96-well plate).
Adding a different coupling partner (e.g., a unique boronic acid for a Suzuki reaction) to each well.
Adding the catalyst system (e.g., a palladium catalyst and a base) to all wells.
Heating and agitating the reaction block, followed by parallel workup and purification.
The following table illustrates a hypothetical parallel synthesis plan to generate a diverse library from the this compound scaffold.
| Reaction Type | Reagent Class (Diversity Input) | Resulting Library Scaffold |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | 5-Aryl-1,3-dihydro-2-benzofurans |
| Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl-1,3-dihydro-2-benzofurans |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | 5-(Amino)-1,3-dihydro-2-benzofurans |
| Heck Coupling | Alkenes | 5-Alkenyl-1,3-dihydro-2-benzofurans |
| Stille Coupling | Organostannanes | 5-Aryl/Alkenyl-1,3-dihydro-2-benzofurans |
This approach allows for the efficient synthesis of hundreds of distinct analogues, providing a rich collection of compounds for biological screening and the development of structure-activity relationships. acs.org
Structure-Reactivity Relationship (SRR) Studies of Synthesized Derivatives
The key feature governing the reactivity of the parent compound is the carbon-iodine bond on the benzene ring. Aryl iodides are highly valued in organic synthesis as they are among the most reactive aryl halides in transition-metal-catalyzed cross-coupling reactions. nsf.govorganic-chemistry.orgnih.gov The relatively low bond dissociation energy of the C-I bond facilitates oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the crucial first step in many catalytic cycles like Suzuki, Heck, and Sonogashira couplings. nih.gov
The reactivity of the C-I bond can be modulated by other substituents on the benzofuran ring system.
Electron-donating groups (e.g., methoxy, amino) on the benzene ring can increase the electron density on the ring and at the carbon atom bearing the iodine, which can sometimes slow down the rate of oxidative addition. However, in some cases, such as the palladium-catalyzed ring closure of benzofuran derivatives, an electron-donating group at the C-5 position was found to increase reactivity. nih.gov
Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) decrease the electron density of the aromatic ring, which generally makes the C-I bond more susceptible to oxidative addition and can increase the reaction rate. jst.go.jp
Computational Design and Virtual Screening for New this compound Derivatives
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and prioritization of molecules for synthesis and testing. For the this compound scaffold, computational approaches can be used to design novel derivatives and screen them virtually against biological targets. nih.govnih.gov
A typical workflow involves several key steps:
Scaffold Selection and Preparation: The 3D structure of the this compound core is generated and its energy is minimized using computational chemistry software.
Virtual Library Generation: An in silico library of derivatives is created by computationally attaching a wide variety of chemical fragments to the core scaffold, particularly at the C-5 position by replacing the iodine atom. This process mimics the parallel synthesis strategies described earlier.
Target Selection and Preparation: A 3D crystal structure of a protein target of interest is obtained from a database (e.g., the Protein Data Bank). The binding site is identified and prepared for docking.
Molecular Docking: The virtual library of derivatives is then "docked" into the protein's binding site using specialized software. This simulation predicts the preferred binding orientation (pose) and estimates the binding affinity (docking score) for each compound. nih.gov
Hit Prioritization: Compounds with the best docking scores and favorable predicted interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) are identified as "virtual hits" and prioritized for chemical synthesis and subsequent biological evaluation.
Techniques like Density Functional Theory (DFT) can also be employed to calculate the physicochemical properties of the designed derivatives, such as their electronic structure, reactivity descriptors, and potential for non-linear optical properties. physchemres.org This combination of ligand-steered modeling and virtual screening allows researchers to efficiently navigate the vast chemical space and focus synthetic efforts on compounds with the highest probability of success. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 5-iodo-1,3-dihydro-2-benzofuran, both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical environment of each proton and carbon atom.
Due to the absence of experimentally acquired spectra in the cited literature, predicted NMR data is presented below. These predictions are based on computational algorithms that analyze the molecular structure and estimate the chemical shifts.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region will be influenced by the electron-withdrawing effect of the iodine atom and the ether linkage. The protons on the dihydrofuran ring will appear as singlets due to the symmetry of the 1,3-dihydro-2-benzofuran system.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The iodine substitution on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic carbons. The presence of two methylene (B1212753) carbons in the dihydrofuran ring is also a key feature.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1/C3 | - | ~72.0 |
| C3a/C7a | - | ~140.0 |
| C4 | ~7.60 | ~135.0 |
| C5 | - | ~95.0 |
| C6 | ~7.50 | ~138.0 |
| C7 | ~7.00 | ~125.0 |
| H1/H3 | ~5.10 | - |
| H4 | ~7.60 | - |
| H6 | ~7.50 | - |
| H7 | ~7.00 | - |
Note: Predicted data is generated from computational models and may differ from experimental values.
Mass Spectrometry Techniques for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. For this compound (C₈H₇IO), the molecular weight is 246.047 g/mol . rsc.org
The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 246. The presence of iodine would be readily identifiable by its characteristic isotopic pattern. The primary fragmentation pathways for iodo-substituted aromatic compounds typically involve the loss of the iodine atom or the entire iodo group.
Expected Fragmentation Pathways:
Loss of Iodine: A significant fragment would likely be observed at m/z 119, corresponding to the [M-I]⁺ ion (C₈H₇O)⁺. This represents the dihydrobenzofuran cation radical.
Loss of CH₂O: Another possible fragmentation could involve the loss of a formaldehyde (B43269) unit from the dihydrofuran ring, leading to a fragment at m/z 216.
Aromatic Ring Fragmentation: Further fragmentation of the benzofuran (B130515) core could lead to smaller aromatic and aliphatic ions.
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Related Structures
While no specific X-ray crystal structure for this compound is available in the reviewed literature, analysis of related phthalan (B41614) (1,3-dihydro-2-benzofuran) derivatives provides insight into the likely solid-state conformation. nih.govrsc.org Phthalan itself possesses a planar five-membered ring fused to the benzene ring. nih.gov
Vibrational Spectroscopy (IR, Raman) for Comprehensive Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: The methylene (CH₂) groups of the dihydrofuran ring will show symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ range.
C-O-C stretching: The ether linkage in the dihydrofuran ring will give rise to strong absorptions, typically around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.
C-I stretching: The carbon-iodine bond vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Raman Spectroscopy:
Raman spectroscopy often provides complementary information, particularly for non-polar bonds and aromatic systems. Expected Raman signals for this compound include:
Theoretical and Computational Chemistry Aspects of 5 Iodo 1,3 Dihydro 2 Benzofuran
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic properties of 5-iodo-1,3-dihydro-2-benzofuran. Methods such as Density Functional Theory (DFT) are employed to model the electron distribution, molecular orbitals, and thermodynamic stability of the molecule. These calculations can reveal the impact of the iodine substituent on the electronic environment of the benzofuran (B130515) core.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. For benzofuran derivatives, these calculations help in understanding their potential as reactants in various chemical transformations.
Furthermore, quantum chemical calculations can predict thermodynamic properties such as the heat of formation and Gibbs free energy. This information is vital for assessing the stability of different isomers and conformers of this compound and for predicting the feasibility of synthetic routes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling plays a crucial role in mapping the reaction pathways and understanding the mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction routes. researchgate.net
For instance, in reactions such as cycloadditions or nucleophilic substitutions involving the benzofuran ring, computational studies can clarify the regioselectivity and stereoselectivity of the products formed. researchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from reactants to products via the transition state, providing a detailed picture of the bond-forming and bond-breaking processes. researchgate.net This level of mechanistic detail is often difficult to obtain through experimental means alone.
Conformation Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformation analysis, performed using computational methods, helps to identify the most stable spatial arrangements (conformers) of the molecule. In the case of the dihydro-benzofuran ring, the planarity and potential puckering of the five-membered ring are of interest.
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape, revealing how the molecule flexes, and its rings pucker under different conditions. For instance, studies on related iodo-benzofuran derivatives have utilized crystallographic data to understand intermolecular interactions, which can be further explored with MD simulations to understand their behavior in solution. nih.govnih.gov
Prediction of Spectroscopic Parameters and Molecular Properties
Computational chemistry enables the prediction of various spectroscopic parameters, which can aid in the characterization of this compound. Theoretical calculations can generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds.
A notable application is the prediction of the collision cross section (CCS), a measure of the ion's size and shape in the gas phase, which is relevant in ion mobility-mass spectrometry. For the related compound 5-iodo-1-benzofuran, predicted CCS values have been calculated for different adducts, providing valuable data for its analytical identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for 5-iodo-1-benzofuran Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 244.94578 | 128.8 |
| [M+Na]+ | 266.92772 | 132.7 |
| [M-H]- | 242.93122 | 127.6 |
| [M+NH4]+ | 261.97232 | 147.4 |
| [M+K]+ | 282.90166 | 137.2 |
| [M+H-H2O]+ | 226.93576 | 120.5 |
| [M+HCOO]- | 288.93670 | 149.7 |
Note: Data is for 5-iodo-1-benzofuran, a structurally related compound.
Ligand-Target Interaction Modeling for Potential Biological Activity
To investigate the potential of this compound as a biologically active agent, molecular docking and binding prediction studies are employed. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target protein. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target.
The process involves placing the 3D structure of this compound into the binding site of a protein and calculating the binding affinity, often expressed as a docking score. A lower binding energy typically indicates a more stable and favorable interaction. Studies on various benzofuran derivatives have demonstrated their potential to dock into the active sites of enzymes like PI3K, VEGFR-2, and CDK2, suggesting potential anticancer and antibacterial activities. researchgate.netnih.gov While specific docking studies on this compound are not widely reported, the general principles from related compounds suggest that the iodo-substituent could influence binding through halogen bonding or by altering the electronic and steric properties of the ligand.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Applications in Chemical Sciences and Preclinical Research
5-Iodo-1,3-dihydro-2-benzofuran as a Versatile Synthon in Complex Organic Synthesis
In the realm of organic chemistry, a "synthon" refers to a conceptual unit within a molecule that facilitates the formation of a specific chemical bond during a synthesis. This compound serves as a robust synthon, primarily due to the reactivity of its carbon-iodine bond. This bond can be readily activated by transition metal catalysts, such as palladium complexes, to participate in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. nih.gov This capability allows chemists to introduce a wide array of new substituents and functional groups onto the benzofuran (B130515) scaffold, thereby constructing more complex molecular architectures.
The dihydrobenzofuran framework itself is a common motif in many biologically active compounds, making this particular synthon an attractive starting point for the synthesis of new chemical entities. nih.gov The ability to functionalize the 5-position selectively provides a strategic advantage in multistep synthetic sequences.
The structural core of this compound is present in numerous natural products. Consequently, it and its chemical relatives are logical precursors for the total synthesis or the creation of analogues of these naturally occurring molecules. For instance, the broader benzofuran scaffold is a key component of compounds like salvianolic acids, which are known for their antioxidant properties.
In synthetic strategies targeting analogues of such natural products, an iodinated benzofuran derivative can be a crucial intermediate. A palladium-mediated cross-coupling reaction is often employed to link the iodo-benzofuran synthon with other complex fragments, building up the final natural product-like structure. This approach provides a convenient route to analogues that can be evaluated for potentially enhanced biological activity.
The discovery of novel molecular scaffolds is a driving force in the development of modern agrochemicals, such as herbicides, fungicides, and insecticides. While specific applications of this compound in commercial agrochemicals are not extensively documented, the benzofuran and related benzopyran scaffolds are recognized for their potential in this sector. nih.gov The search for new pesticides often involves synthesizing and screening libraries of compounds based on promising scaffolds. nih.gov The functional handle provided by the iodine atom makes this compound an ideal intermediate for generating a diverse library of derivatives for such screening programs.
In the context of specialty chemicals, the compound serves as a valuable building block for creating highly functionalized molecules used in materials science and electronics. For example, benzofuran derivatives are explored for their utility in constructing organic field-effect transistors and other photoelectronic devices. The ability to precisely modify the structure via its iodo-group is critical for fine-tuning the electronic properties of the resulting materials.
Applications in Medicinal Chemistry Research and Molecular Probe Development (Preclinical Focus)
In medicinal chemistry, the 1,3-dihydro-2-benzofuran motif is considered a "privileged structure." This term describes a molecular scaffold that is capable of binding to multiple biological targets with high affinity, making it a fertile ground for drug discovery.
Rational drug design relies on understanding the three-dimensional structure of a biological target, such as an enzyme or a receptor, and designing a molecule that will bind to it with high specificity. The 2,3-dihydrobenzofuran (B1216630) core acts as a rigid scaffold that can orient appended functional groups in a precise spatial arrangement to optimize interactions with a target's binding site.
The iodine atom at the 5-position of this compound is a key feature for rational design. It serves as a versatile attachment point, or "vector," for chemical modifications. Using metal-catalyzed cross-coupling reactions, medicinal chemists can systematically attach different chemical groups to the scaffold and evaluate how these changes affect binding affinity and biological activity. This systematic approach allows for the efficient exploration of the chemical space around the scaffold to identify potent and selective drug candidates.
The iodine atom in this compound is not only a synthetic handle but also a gateway for radiolabeling. Stable iodine (¹²⁷I) can be replaced with a radioactive isotope of iodine, such as Iodine-125 (¹²⁵I), a gamma and Auger electron emitter, or Iodine-123 (¹²³I) and Iodine-124 (¹²⁴I) for SPECT and PET imaging, respectively.
A derivative of this compound, designed to bind to a specific biological target, can be radiolabeled to create a molecular probe. These probes are indispensable tools in preclinical research. For example, a ¹²⁵I-labeled version of a drug candidate can be used in in vitro receptor binding assays to quantify its affinity for its target. It can also be used in autoradiography studies on tissue sections to visualize the distribution of the target receptors. Such probes are crucial for understanding a drug's mechanism of action and for validating its target engagement in a biological system. This strategy has been effectively used with other iodo-containing compounds to create probes for targets like the norepinephrine (B1679862) transporter in neuroblastoma. nih.gov
Structure-Activity Relationship (SAR) studies are a cornerstone of drug discovery, aiming to understand how specific structural features of a molecule contribute to its biological activity. The this compound scaffold is an excellent platform for conducting systematic SAR studies.
By keeping the core scaffold constant, researchers can synthesize a series of analogues where the iodo-group is replaced by various other substituents. Comparing the biological activities of these analogues reveals critical information. For example, studies on other benzofuran derivatives have shown that the position and nature of a halogen substituent can be a critical determinant of cytotoxic activity against cancer cells. An SAR campaign could explore:
The effect of different halogens (F, Cl, Br, I) at the 5-position.
The impact of replacing the iodine with small alkyl, alkoxy, or amide groups.
The necessity of a substituent at the 5-position for activity.
The data gathered from these studies allow medicinal chemists to build a comprehensive model of the SAR, which guides the rational design of subsequent generations of molecules with optimized potency, selectivity, and pharmacokinetic properties.
Role in Advanced Materials Science: Precursors for Novel Functional Materials with Tailored Electronic and Optical Properties
The pursuit of novel functional materials with specific electronic and optical characteristics is a cornerstone of modern materials science. The compound this compound serves as a critical starting material in the synthesis of such materials, primarily due to the reactivity of its carbon-iodine bond. This bond provides a handle for introducing a wide array of functional groups and for constructing larger, conjugated systems through various palladium-catalyzed cross-coupling reactions.
The utility of aryl iodides in these reactions is well-established, with the C-I bond being more reactive than C-Br or C-Cl bonds, often allowing for milder reaction conditions. This reactivity is central to the role of this compound as a precursor.
Key Cross-Coupling Reactions:
| Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Linkage | Application in Materials Science |
| Suzuki Coupling | Aryl or vinyl boronic acids/esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C single bond | Synthesis of conductive polymers, liquid crystals, and components for Organic Light-Emitting Diodes (OLEDs) by extending conjugation. |
| Sonogashira Coupling | Terminal alkynes | Pd catalyst, Cu(I) cocatalyst, Base | C-C triple bond | Creation of linear, rigid-rod like structures for molecular wires, and materials with non-linear optical properties. nih.gov |
| Heck Coupling | Alkenes | Pd catalyst, Base | C-C double bond | Functionalization with vinyl groups to produce photochemically active polymers and materials for molecular electronics. wikipedia.orgorganic-chemistry.org |
Through these synthetic strategies, the dihydrobenzofuran core can be incorporated into larger polymeric or oligomeric structures. The electronic properties of the resulting materials can be fine-tuned by the choice of the coupling partner. For instance, coupling with electron-donating or electron-accepting moieties can modulate the HOMO/LUMO energy levels, which is crucial for applications in organic electronics such as OLEDs and organic photovoltaics (OPVs).
While direct research on this compound for these specific applications is not extensively documented in publicly available literature, the principles of using iodo-substituted aromatic compounds as building blocks are widely applied. The dihydrobenzofuran unit itself can influence the final properties of the material, such as solubility, processability, and the local molecular environment, which can in turn affect the electronic and photophysical behavior.
Contribution to Chemical Biology Tool Development
In the realm of chemical biology, the development of molecular tools to probe and manipulate biological systems is of paramount importance. The this compound scaffold offers a platform for the synthesis of such tools. The iodine atom can serve as a versatile functional handle for the attachment of reporter groups, affinity tags, or for bioconjugation to biomolecules.
One of the key applications of iodo-substituted compounds in chemical biology is in the preparation of radiolabeled tracers for imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While no specific studies on a radioactive iodine-labeled version of this compound are prominently available, the precedent for using iodinated aromatic compounds for this purpose is strong.
Furthermore, the carbon-iodine bond can be utilized in various bioconjugation strategies. For example, it can participate in transition metal-catalyzed reactions under biocompatible conditions, a concept central to bioorthogonal chemistry. This allows for the specific labeling of biomolecules in their native environment.
Potential Applications in Chemical Biology:
| Application Area | Rationale | Potential Research Direction |
| Fluorescent Probes | The dihydrobenzofuran core can be part of a fluorophore system. The iodo-substituent allows for coupling to molecules that target specific cellular components. | Synthesis of fluorescent derivatives via Sonogashira or Suzuki coupling to create probes for imaging specific organelles or proteins. |
| Affinity-Based Probes | The iodo group can be used as a site for attaching a photoreactive group or a handle for immobilization on a solid support for affinity chromatography. | Development of probes to identify binding partners of dihydrobenzofuran-based bioactive molecules. |
| Bioorthogonal Labeling | The reactivity of the iodo-group can be exploited in bioorthogonal reactions for labeling biomolecules in living cells. | Investigation of the utility of this compound derivatives in copper-free Sonogashira coupling or other bioorthogonal schemes for in-vivo imaging. |
While the direct application of this compound in these areas is a subject for future research, its potential as a versatile precursor is clear based on the established chemistry of iodoarenes and the biological relevance of the dihydrobenzofuran scaffold found in some natural products and bioactive molecules.
Future Research Directions and Emerging Research Frontiers
Development of More Efficient and Sustainable Synthetic Routes for 5-Iodo-1,3-dihydro-2-benzofuran Analogues
The pursuit of green and efficient chemical syntheses is paramount in modern chemistry. Future research will undoubtedly focus on developing novel synthetic methodologies for this compound and its analogues that are not only high-yielding but also environmentally benign.
Key areas of development are expected to include:
Catalyst Innovation: The exploration of novel catalysts will be a major thrust. This includes the use of earth-abundant metals and organocatalysts to replace traditional, more toxic heavy metal catalysts. For instance, iodine-catalyzed cyclization reactions of chalcones and aldehydes have shown promise for the synthesis of 2,3-dihydrobenzofuran (B1216630) derivatives under mild conditions. organic-chemistry.org Future work could adapt these methods for iodinated precursors. The development of reusable heterogeneous catalysts is another area of focus, aiming to simplify purification processes and reduce waste. researchgate.net
Green Solvents and Conditions: A significant shift towards the use of sustainable solvents is anticipated. Water, deep eutectic solvents (DES), and ionic liquids are being explored as alternatives to volatile organic compounds (VOCs). nih.gov For example, a one-pot synthesis of benzofuran (B130515) derivatives has been reported using a copper iodide catalyst in an eco-friendly deep eutectic solvent. nih.gov Additionally, catalyst-free and visible-light-mediated reactions are gaining traction as energy-efficient and sustainable synthetic strategies. nih.gov
Atom Economy and Process Intensification: Future synthetic routes will be designed with a strong emphasis on atom economy, minimizing the generation of byproducts. nih.gov One-pot and tandem reactions, where multiple transformations occur in a single reaction vessel, will be crucial in streamlining synthetic sequences and reducing operational complexity. tandfonline.com For example, a two-step sequence involving the iodination of vanillin (B372448) followed by a Suzuki-Miyaura coupling reaction demonstrates a greener approach by using the product of the first step directly in the next, minimizing waste. tandfonline.com
Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies
| Feature | Conventional Synthetic Routes | Emerging Sustainable Routes |
| Catalysts | Often rely on precious or toxic heavy metals (e.g., Palladium, Rhodium). nih.govorganic-chemistry.org | Focus on earth-abundant metals, organocatalysts, and reusable heterogeneous catalysts. researchgate.netnih.gov |
| Solvents | Typically use volatile organic compounds (VOCs). | Employ green solvents like water, deep eutectic solvents (DES), and ionic liquids. nih.gov |
| Energy Input | Often require high temperatures and pressures. | Utilize milder conditions, including visible-light photocatalysis and microwave irradiation. nih.govtandfonline.com |
| Atom Economy | Can generate significant amounts of waste. | Designed for high atom economy through one-pot and tandem reactions. nih.govtandfonline.com |
Exploration of Novel Reactivity Patterns and Unprecedented Chemical Transformations
The presence of an iodine atom on the benzofuran scaffold of this compound imparts unique reactivity, making it a versatile building block for complex molecular architectures. Future research will focus on uncovering and harnessing this reactivity in novel and unprecedented ways.
Emerging research frontiers in this area include:
Hypervalent Iodine Chemistry: The development of reactions involving hypervalent iodine reagents is a rapidly growing field. organic-chemistry.org These reagents can mediate unique oxidative cyclizations and functional group transfers. organic-chemistry.orgnih.gov Future work could explore the in-situ generation of hypervalent iodine species from this compound itself, enabling novel intramolecular and intermolecular transformations.
Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. researchgate.netrsc.org Research will continue to expand the scope of these reactions, allowing for the introduction of a wide array of functional groups at the 5-position of the dihydrobenzofuran ring. The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki-type cross-coupling reactions has been shown to be influenced by the nature of substituents, suggesting that the reactivity of this compound could be similarly tuned. nih.gov
Radical Reactions: The carbon-iodine bond can also participate in radical reactions. nih.gov Future investigations will likely explore novel radical-mediated cyclizations and intermolecular couplings, providing access to complex polycyclic systems that are difficult to synthesize through traditional ionic pathways.
De Novo Ring Synthesis: Innovative strategies for constructing the dihydrobenzofuran ring system itself are also being explored. One novel approach involves an inverse-electron demand Diels-Alder reaction followed by a cheletropic extrusion and a unique dehalogenation-aromatization sequence. acs.org
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Design
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the way molecules are designed and synthesized. For a target such as this compound and its derivatives, AI and ML can play a pivotal role in accelerating discovery and optimization.
Key applications in this domain include:
Retrosynthesis and Route Prediction: AI-powered tools are being developed to predict viable synthetic routes for complex molecules. nih.govresearchgate.net These tools can analyze vast reaction databases to suggest novel and efficient pathways to this compound analogues, potentially uncovering non-intuitive disconnections.
Reaction Optimization: Machine learning algorithms, particularly Bayesian optimization, can be employed to rapidly optimize reaction conditions, such as temperature, solvent, and catalyst loading, to maximize yield and selectivity while minimizing the number of experiments required. chimia.ch This is particularly valuable for complex, multi-parameter reactions.
Predictive Modeling of Reactivity and Properties: AI models can be trained to predict the reactivity of different functional groups and the physicochemical properties of novel molecules. digitellinc.comrsc.orgscienceopen.com This will enable the in-silico design of this compound derivatives with desired characteristics, such as specific biological activities or material properties, before they are synthesized in the lab. For instance, AI models are being developed to predict site selectivity in halogenation reactions, which could be instrumental in designing syntheses of specifically substituted iodo-benzofuran analogues. digitellinc.com
Automated Synthesis: The integration of AI with robotic platforms is leading to the development of "self-driving laboratories" that can autonomously design, execute, and optimize chemical reactions. eurekalert.org This technology could be applied to the high-throughput synthesis and screening of libraries of this compound derivatives for various applications.
Table 2: Impact of AI and Machine Learning on the Chemical Synthesis and Design of this compound Analogues
| Area of Impact | Description |
| Accelerated Discovery | AI-driven retrosynthesis can rapidly propose multiple synthetic routes, including novel and unconventional pathways. nih.govresearchgate.net |
| Enhanced Efficiency | Machine learning algorithms can optimize reaction conditions with fewer experiments, saving time and resources. chimia.ch |
| Informed Design | Predictive models can forecast the properties of virtual compounds, allowing for the targeted design of molecules with specific functions. digitellinc.comrsc.orgscienceopen.com |
| High-Throughput Screening | Automated synthesis platforms guided by AI can rapidly generate and test large libraries of derivatives. eurekalert.org |
Expanding Applications in Advanced Chemical Technologies and Interdisciplinary Research Initiatives
The unique electronic and structural properties of this compound and its derivatives make them attractive candidates for a wide range of applications in advanced technologies and interdisciplinary research.
Future research is expected to explore the potential of these compounds in:
Medicinal Chemistry: Benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active natural products and pharmaceuticals. researchgate.netresearchgate.net The iodo-substituent can serve as a handle for further functionalization to create libraries of compounds for drug discovery programs, targeting a wide range of diseases. For example, benzofuran derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.gov
Materials Science: The benzofuran core is a component of materials used in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov The introduction of a heavy atom like iodine can influence the electronic properties, potentially leading to materials with enhanced performance. Fluorescent 2-arylbenzofurans are also of interest as labeling and optoelectrical materials. nih.gov
Chemical Biology: Iodinated compounds can be used as probes to study biological systems. The iodine atom can be used for radio-labeling or as a handle for attaching fluorescent tags or other reporter groups, enabling the visualization and tracking of these molecules within cells.
Catalysis: The dihydrobenzofuran scaffold could be incorporated into the design of novel ligands for transition metal catalysis. The electronic properties of the ligand, and thus the activity and selectivity of the catalyst, could be fine-tuned by modifying the substituents on the benzofuran ring.
Q & A
Basic Questions
Q. What are the common synthetic routes for 5-iodo-1,3-dihydro-2-benzofuran, and what methodological considerations are critical for reproducibility?
- Answer : The compound is synthesized via halogenation or substitution reactions on benzofuran derivatives. For example, iodination of 1,3-dihydro-2-benzofuran precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is a standard approach. Reaction optimization includes monitoring temperature (e.g., reflux in ethanol at 80°C) and catalyst selection (e.g., piperidine for nucleophilic substitution) .
- Table 1 : Example Synthesis Conditions
| Precursor | Reagent/Catalyst | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1,3-Dihydro-2-benzofuran | ICl | DCM | 0–25°C | 65–75 | |
| 5-Bromo derivative | NIS, AgOTf | Acetonitrile | 60°C | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Answer : Key techniques include:
- NMR : H and C NMR identify proton environments and carbon frameworks. The iodine atom’s electron-withdrawing effect deshields adjacent protons (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- IR : Stretching frequencies for C-I bonds (~500–600 cm) and benzofuran C-O-C (1250 cm) confirm structural motifs .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 246.05 for CHIO) .
Q. How is this compound utilized as a building block in coordination chemistry?
- Answer : The iodine substituent enhances electrophilicity, making it a ligand precursor for metal complexes. For example, it can coordinate with Pd(II) or Cu(I) via halogen bonding or π-interactions, enabling catalysis or material science applications. Reaction with transition metals typically occurs in THF or DMF under nitrogen .
Advanced Research Questions
Q. How can contradictions between experimental and computational spectral data be resolved for this compound?
- Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT predictions) arise from solvent effects or conformational flexibility. Use hybrid methods:
Validate computational models (e.g., Gaussian DFT) with solvent correction (PCM model).
Compare experimental XRD bond lengths (e.g., C-I = 2.10 Å from single-crystal studies) with computed values .
Cross-reference with databases like PubChem or DSSTox for validated spectral libraries .
Q. What strategies optimize synthetic yield and purity in large-scale preparations?
- Answer : Key variables include:
- Catalyst loading : Reduce AgOTf from 10 mol% to 5 mol% to minimize side products .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity crystals (>99% by HPLC) .
- Reaction monitoring : In situ FTIR or GC-MS tracks intermediate formation.
Q. What computational modeling approaches predict the electronic effects of the iodine substituent on reactivity?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic aromatic substitution trends. For example, iodine’s +M effect lowers the LUMO energy at the 5-position, favoring nucleophilic attacks . Software packages like ORCA or Gaussian with LANL2DZ basis sets for iodine are recommended .
Q. What challenges arise in X-ray crystallography studies of halogenated benzofurans, and how are they addressed?
- Answer : Challenges include weak diffraction due to heavy atoms (iodine) and disorder. Solutions:
- Use high-intensity synchrotron radiation for data collection.
- Refine structures with SHELXL (anisotropic displacement parameters for iodine) .
- Validate with ORTEP-3 for thermal ellipsoid visualization .
Q. How is biological activity assessed for halogenated benzofuran derivatives in academic research?
- Answer : Standard assays include:
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa).
- Enzyme inhibition : Fluorescence-based screening for kinase or protease targets.
- Metabolic stability : Microsomal incubation (e.g., liver microsomes) with LC-MS analysis .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
